molecular formula C15H19NO3 B2406159 4-Propionylphenyl piperidine-1-carboxylate CAS No. 526190-37-4

4-Propionylphenyl piperidine-1-carboxylate

Cat. No. B2406159
CAS RN: 526190-37-4
M. Wt: 261.321
InChI Key: OYNYORRYRGTHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propionylphenyl piperidine-1-carboxylate is a versatile chemical compound used in various scientific research. It is a piperidine derivative, which is a six-membered heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives can be synthesized via a variety of methods. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .


Molecular Structure Analysis

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including 4-Propionylphenyl piperidine-1-carboxylate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological and Pharmacological Applications

Compounds with a piperidine moiety show a wide variety of biological activities . They are a key and extensive category of nitrogen-bearing heterocyclic compounds . This makes them vital in the production of drugs .

Synthesis of Various Piperidine Derivatives

The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Illicit Fentanyl Manufacture

4-Propionylphenyl piperidine-1-carboxylate is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control to prevent its diversion from licit industry .

Research into New Synthesis Methods

Given the importance of piperidine derivatives in various fields, there is ongoing research into new methods of synthesis . This includes specific methods of piperidine synthesis, functionalization, and their pharmacological application .

Development of Potential Drugs

The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine derivatives . This includes research into suitable substrates for the synthesis of biologically active piperidines .

Safety and Hazards

Piperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(4-propanoylphenyl) piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-14(17)12-6-8-13(9-7-12)19-15(18)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNYORRYRGTHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propionylphenyl piperidine-1-carboxylate

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